molecular formula C11H20O2 B1237611 cis-Undec-2-enoic acid

cis-Undec-2-enoic acid

Cat. No.: B1237611
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-undec-2-enoic acid is a 2-undecenoic acid.

Scientific Research Applications

1. Antibacterial Activity

Cis-Undec-2-enoic acid derivatives have demonstrated notable antibacterial properties. For instance, fatty acid hydrazides like undec-10-enoic acid have been used to synthesize biologically active compounds that showed good antimicrobial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).

2. Organic Synthesis

This acid is a key ingredient in organic synthesis. An example is its use in the thermal isomerization process to create different organic compounds (Baldwin, Bogdan, Leber, & Powers, 2005).

3. Material Science

This compound has applications in material science, particularly in the synthesis of polymers and coatings. For example, it was used in the preparation of biosourced copolyamides for potential UV powder coating applications (Rejaibi et al., 2015).

4. Biochemical Studies

In biochemical research, derivatives of this acid have been utilized in the study of enzyme inhibitors and in understanding biochemical pathways. An example is its use in the synthesis of a potent inhibitor for enzymatic synthesis of S-adenosylmethionine (Sufrin, Lombardini, & Keith, 1982).

5. Photodegradation Studies

Studies on the photodegradation of cis-vaccenic acid, a similar compound, have provided insights into environmental chemistry and marine biology (Rontani et al., 2003).

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(Z)-undec-2-enoic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9-

InChI Key

IGBBVTAVILYDIO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\C(=O)O

SMILES

CCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.